

GRP-60367 Hydrochloride: A Guide for Research Applications

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Compound of Interest

Compound Name: GRP-60367 hydrochloride

Cat. No.: B8134323

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of **GRP-60367 hydrochloride**, a potent and selective inhibitor of Rabies Virus (RABV) entry.

GRP-60367 hydrochloride is a first-in-class small-molecule antiviral compound that specifically targets the Rabies Virus Glycoprotein (RABV G), a critical component for viral entry into host cells.[1][2] Its hydrochloride salt form offers enhanced water solubility and stability, making it suitable for a variety of in vitro research applications.[3] This compound has demonstrated nanomolar potency against certain strains of the Rabies Virus, presenting a valuable tool for studying the viral entry mechanism and for the development of novel anti-rabies therapeutics.[1][3]

Purchasing Information

GRP-60367 hydrochloride for research purposes can be acquired from various biochemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and quality of the compound.

Supplier	Website	Notes
MedchemExpress	--INVALID-LINK--	Offers GRP-60367 and its hydrochloride salt.
Probechem	--INVALID-LINK--	Provides the compound for laboratory use.
ChemScene	--INVALID-LINK--	Lists the hydrochloride form for research and manufacturing. [4]

Quantitative Data Summary

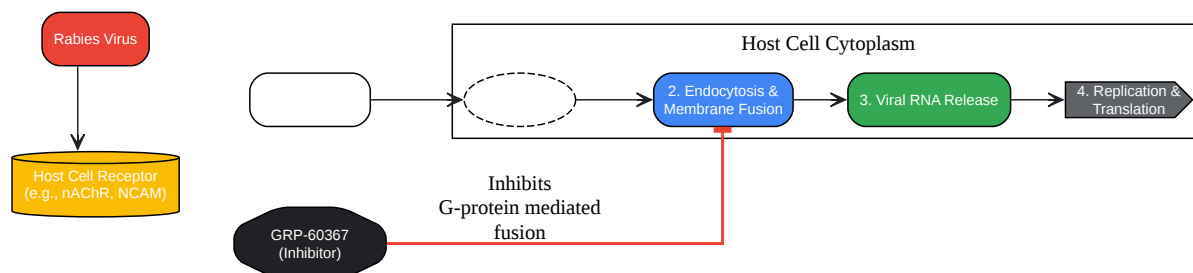
The following table summarizes the reported in vitro efficacy of GRP-60367.

Parameter	Cell Line	Virus Strain	Value	Reference
EC50	BEAS-2B	RABV-ΔG-nanoLuc	2 nM	[1]
293T	RABV-ΔG-nanoLuc	3 nM	[1]	
Hep-2	RABV-ΔG-nanoLuc	52 nM	[1]	
-	recVSV-ΔG-eGFP-GRABV	5 nM	[5]	
-	RABV-SAD-B19	0.27 μM	[5]	
-	rRABV-CVS-N2c	2.63 μM	[5]	
Specificity Index (SI)	-	-	>100,000	[2]

Signaling Pathway

GRP-60367 hydrochloride acts by inhibiting the entry of the Rabies Virus into the host cell. This process is mediated by the viral G protein. The diagram below illustrates the key steps of

RABV entry and the point of inhibition by GRP-60367.



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Caption: Rabies Virus entry pathway and inhibition by GRP-60367.

Experimental Protocols

Preparation of GRP-60367 Hydrochloride Stock Solution

Objective: To prepare a high-concentration stock solution for use in in vitro assays.

Materials:

- **GRP-60367 hydrochloride** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

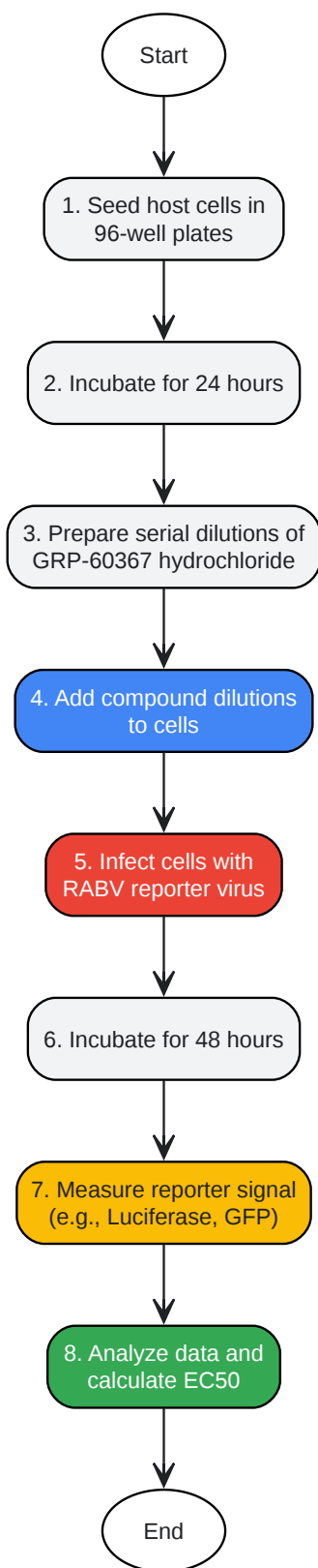
- Allow the **GRP-60367 hydrochloride** powder to equilibrate to room temperature before opening the vial.

- Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
- Add the calculated volume of DMSO to the vial of **GRP-60367 hydrochloride**.
- Vortex thoroughly until the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term storage. MedChemExpress suggests storage at -80°C for 6 months or -20°C for 1 month.^[1]

In Vitro Rabies Virus Entry Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of **GRP-60367 hydrochloride** against Rabies Virus entry. This protocol is adapted from studies using reporter viruses.^{[1][5]}

Workflow Diagram:



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Caption: Workflow for an in vitro Rabies Virus entry assay.

Materials:

- Host cell line susceptible to RABV (e.g., BEAS-2B, 293T, Hep-2)[[1](#)]
- Complete cell culture medium
- 96-well cell culture plates
- RABV reporter virus (e.g., RABV-ΔG-nanoLuc)[[1](#)]
- **GRP-60367 hydrochloride** stock solution
- Phosphate-buffered saline (PBS)
- Reporter assay reagent (e.g., Luciferase substrate)
- Plate reader capable of measuring the reporter signal

Procedure:

- Seed the host cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.
- Prepare a serial dilution of the **GRP-60367 hydrochloride** stock solution in cell culture medium to achieve the desired final concentrations.
- Remove the culture medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Immediately add the RABV reporter virus at a pre-determined multiplicity of infection (MOI).
- Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
- After incubation, measure the reporter gene expression according to the manufacturer's instructions for the specific reporter system (e.g., add luciferase substrate and measure luminescence).

- Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50 value using appropriate software.

Cytotoxicity Assay

Objective: To determine the concentration of **GRP-60367 hydrochloride** that is toxic to the host cells, which is necessary for calculating the specificity index.

Procedure:

- Follow the same procedure as the virus entry assay (steps 1-3 and 5) but without the addition of the virus.
- After the incubation period (e.g., 48 hours), assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
- Measure the signal according to the assay manufacturer's protocol.
- Calculate the 50% cytotoxic concentration (CC50). The specificity index (SI) can then be calculated as $CC50 / EC50$. GRP-60367 has been reported to show no signs of cytotoxicity up to 300 μ M after 48 hours of exposure.[5]

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